molecular formula C9H10N2O B1298871 2-Hydroxy-4,5,6-trimethylnicotinonitrile CAS No. 91591-59-2

2-Hydroxy-4,5,6-trimethylnicotinonitrile

Cat. No.: B1298871
CAS No.: 91591-59-2
M. Wt: 162.19 g/mol
InChI Key: ATHBJRFQFOFPLV-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5,6-trimethylnicotinonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of nicotinonitrile, characterized by the presence of hydroxyl and methyl groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile typically involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4,5,6-trimethylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4,5,6-trimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-4,5,6-trimethylnicotinonitrile is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBJRFQFOFPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349026
Record name 2-hydroxy-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-59-2
Record name 2-hydroxy-4,5,6-trimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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